molecular formula C8H10N2O3S B6211009 4-amino-N-methanesulfonylbenzamide CAS No. 1023277-26-0

4-amino-N-methanesulfonylbenzamide

Cat. No.: B6211009
CAS No.: 1023277-26-0
M. Wt: 214.24 g/mol
InChI Key: IVPVFHGHVXUZBJ-UHFFFAOYSA-N
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Description

4-Amino-N-methanesulfonylbenzamide (IUPAC: 4-amino-N-(methanesulfonyl)benzamide) is a benzamide derivative featuring a sulfonamide moiety on the amide nitrogen and an amino group at the para position of the benzene ring. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol. This compound combines the hydrogen-bonding capacity of the amide and amino groups with the electron-withdrawing properties of the sulfonamide, making it relevant in pharmaceutical and materials science research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methanesulfonylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with methanesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride group by the methanesulfonamide group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methanesulfonylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-amino-N-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs of 4-amino-N-methanesulfonylbenzamide, highlighting their substituents and physicochemical characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₁₀N₂O₃S 214.24 -NH₂ (para), -CONHSO₂CH₃ High polarity due to -NH₂ and -SO₂CH₃
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ 165.19 -OCH₃ (para), -CONHCH₃ Lower solubility in water vs. sulfonamides
4-Amino-N-methylbenzenemethanesulfonamide C₈H₁₂N₂O₂S 200.26 -NH₂ (para), -CH₂SO₂NHCH₃ Benzenemethanesulfonamide backbone
4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide C₁₅H₁₅N₃O₅S 357.36 -NH₂ (para), -CONH-Ph-SO₂CH₂CH₂OH Enhanced solubility from -OH group
4-Amino-N-butyl-N-methylbenzenesulfonamide C₁₁H₁₈N₂O₂S 242.34 -NH₂ (para), -SO₂N(CH₃)(C₄H₉) Lipophilic due to butyl group

Functional Group Analysis

  • Amino Group (-NH₂): Present in all analogs, enhancing hydrophilicity and enabling hydrogen bonding. In this compound, the para -NH₂ increases dipole interactions compared to meta-substituted analogs .
  • Sulfonamide (-SO₂NR) : The methanesulfonyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., butyl in ), improving bioavailability .
  • Amide (-CONHR) : The benzamide core distinguishes it from benzenesulfonamides, offering additional hydrogen-bonding sites for protein interactions .

Physicochemical Properties

  • Solubility: The target compound exhibits moderate water solubility due to its polar groups (-NH₂, -SO₂CH₃). In contrast, 4-Amino-N-butyl-N-methylbenzenesulfonamide () is less soluble due to its hydrophobic butyl chain .
  • Melting Point : Sulfonamide derivatives generally have higher melting points than simple benzamides. For example, 4-Methoxy-N-methylbenzamide () melts at ~120°C, while sulfonamide analogs exceed 150°C .

Biological Activity

4-Amino-N-methanesulfonylbenzamide (CAS No. 1023277-26-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name This compound
InChI Key XAJYMIXNKYUKRQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its ability to mimic substrates in enzymatic reactions, potentially leading to the inhibition of key metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections .
  • Antiviral Activity :
    • Research has shown that derivatives of benzamides, including those related to this compound, can inhibit viral entry, particularly against Ebola and Marburg viruses. These compounds demonstrated effective inhibition in vitro with EC50 values below 10 μM .
  • Antitumor Activity :
    • Some studies have explored the potential antitumor effects of related compounds in animal models. For instance, certain benzenesulfonamides were evaluated for their ability to inhibit tumor growth in mouse models, although specific results for this compound are still under investigation .

Case Study 1: Antiviral Efficacy

In a laboratory setting, researchers tested the antiviral efficacy of a series of aminobenzamides against wild-type Ebola virus strains in Vero cells. The results indicated that treatment with these compounds significantly reduced viral load compared to untreated controls, highlighting their potential as therapeutic agents for filovirus infections .

Case Study 2: Antimicrobial Properties

A study focused on the synthesis and evaluation of various benzenesulfonamides, including derivatives of this compound, demonstrated promising antimicrobial activity against several bacterial strains. The mechanism was attributed to enzyme inhibition that disrupts bacterial metabolism .

Research Findings

  • Enzyme Inhibition : Research has shown that compounds similar to this compound can effectively inhibit carbonic anhydrases (CAs), which are critical for various physiological processes and are implicated in cancer progression .
  • Cellular Effects : Investigations into the cellular effects of related compounds revealed induction of oxidative stress and apoptosis in cancer cell lines, suggesting a potential mechanism for their antitumor activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-methanesulfonylbenzamide, and what critical parameters influence yield and purity?

  • The synthesis typically involves coupling 4-aminobenzoic acid derivatives with methanesulfonyl chloride. Key steps include:

  • Amide formation : Reacting 4-aminobenzamide with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
  • Critical parameters: Temperature control (<0°C during sulfonylation to prevent side reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equiv) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity (e.g., methanesulfonyl group δ ~3.0 ppm for 1H^1\text{H}, 40–45 ppm for 13C^{13}\text{C}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 229.05) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. What preliminary biological activities have been reported for this compound analogs?

  • Structural analogs (e.g., benzothiazole- and sulfonamide-containing derivatives) show enzyme inhibitory activity (e.g., carbonic anhydrase, IC50_{50} ~10–50 nM) and antimicrobial potential (MIC 8–32 µg/mL against S. aureus) .
  • Mechanistic insights : Sulfonamide groups often interact with catalytic zinc ions in metalloenzymes, while the benzamide core facilitates π-π stacking in binding pockets .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Methodology :

  • Standardized assays : Use consistent ATP levels (1 mM) and pH 7.4 buffers .
  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., proliferation assays in cancer cell lines) .
  • Structural analysis : X-ray crystallography or cryo-EM to confirm target engagement .

Q. What strategies optimize the reaction yield of this compound under scaled-up conditions?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (yield increase from 65% to 85%) .
  • DoE (Design of Experiments) : Multivariate analysis identifies optimal parameters (e.g., 20°C, 1.3 equiv sulfonyl chloride) .

Q. How do substituent variations on the benzamide ring affect target selectivity in enzyme inhibition studies?

  • Comparative analysis :

  • Electron-withdrawing groups (e.g., -NO2_2) enhance binding to serine proteases (Ki_i ↓ 50%).
  • Bulky substituents (e.g., -CF3_3) reduce off-target effects on cytochrome P450 enzymes .
    • Computational modeling : Molecular dynamics simulations (e.g., using GROMACS) predict steric clashes and hydrogen-bonding patterns .

Q. What are the limitations of current stability studies for this compound in physiological conditions?

  • Degradation pathways : Hydrolysis of the sulfonamide group at pH > 8.0 (t1/2_{1/2} < 24 hrs) .
  • Mitigation strategies :

  • Prodrug design : Introduce ester moieties to enhance stability in gastric fluid .
  • Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation .

Q. Methodological Resources

  • Synthesis protocols : Refer to Acta Crystallographica for crystallographic data validation .
  • Analytical standards : Use NIST Chemistry WebBook for spectral reference .
  • Bioactivity data : Cross-validate with PubChem assays (CID 900640) .

Properties

CAS No.

1023277-26-0

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-amino-N-methylsulfonylbenzamide

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)

InChI Key

IVPVFHGHVXUZBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC=C(C=C1)N

Purity

95

Origin of Product

United States

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